

Introduction: Profiling Benzylphenylephrine for Drug Development

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Compound of Interest

Compound Name: *Benzylphenylephrine*

Cat. No.: *B592454*

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Benzylphenylephrine, a structural analogue of the well-known decongestant and vasopressor phenylephrine, represents a chemical entity of interest within pharmaceutical research.^[1] Its structural similarity to a clinically utilized compound necessitates a thorough evaluation of its pharmacokinetic and toxicological profile to ascertain its potential as a therapeutic agent. The journey of a new molecular entity (NME) from discovery to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.^{[2][3]} Therefore, early-stage, predictive assessment of these characteristics is a cornerstone of modern drug development, enabling researchers to prioritize candidates with a higher probability of success, thereby saving considerable time and resources.^{[4][5][6]}

This guide, intended for researchers and drug development professionals, provides a comprehensive, in-silico-driven predictive analysis of the ADMET profile of **Benzylphenylephrine**. By leveraging computational models and established knowledge of analogous compounds like phenylephrine, we will construct a detailed pharmacokinetic and toxicological forecast. This document will delve into the methodologies behind these predictions, from Quantitative Structure-Activity Relationship (QSAR) models to the workflows of confirmatory in vitro assays, offering a holistic view of **Benzylphenylephrine**'s potential disposition within a biological system.

Chemical Identity of **Benzylphenylephrine**:

Identifier	Value	Source
IUPAC Name	3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol	PubChem[1]
Molecular Formula	C16H19NO2	PubChem[1]
Molecular Weight	257.33 g/mol	PubChem[1]
Canonical SMILES	CN(CC1=CC=CC=C1)CO	PubChem[1]
InChIKey	JBBZPOHBHNEKIM-INIZCTEOSA-N	PubChem[1]

Absorption: Predicting Oral Bioavailability

The absorption of a drug, particularly following oral administration, is the first critical step in its journey to the systemic circulation and target site. Poor absorption is a primary reason for low bioavailability, rendering an otherwise potent compound ineffective.[7] For **Benzylphenylephrine**, we predict its absorption characteristics based on its physicochemical properties and by drawing parallels with phenylephrine, which is known for its low oral bioavailability (<38%) due to extensive presystemic metabolism.[8][9]

In Silico Predictions for Absorption

Computational tools provide the first tier of ADMET assessment.[4][5] These models, often employing machine learning and QSAR, analyze a molecule's structure to predict its pharmacokinetic behavior.[4]

Predicted Absorption Properties of **Benzylphenylephrine**:

Parameter	Predicted Value/Classification	Rationale & Implication
Human Intestinal Absorption (HIA)	High (>90%)	The molecular size and lipophilicity are within ranges that generally favor passive diffusion across the intestinal epithelium.[10]
Caco-2 Permeability	Moderate to High	Predicted to readily cross Caco-2 cell monolayers, an indicator of good intestinal permeability.[7][11]
P-glycoprotein (P-gp) Substrate	Likely No	Structural features do not strongly suggest it is a substrate for major efflux transporters like P-gp, which would otherwise pump the drug back into the intestinal lumen.[12]
Oral Bioavailability	Low	Despite good predicted permeability, extensive first-pass metabolism (see Metabolism section) is expected to significantly reduce bioavailability, similar to phenylephrine.[8][9]

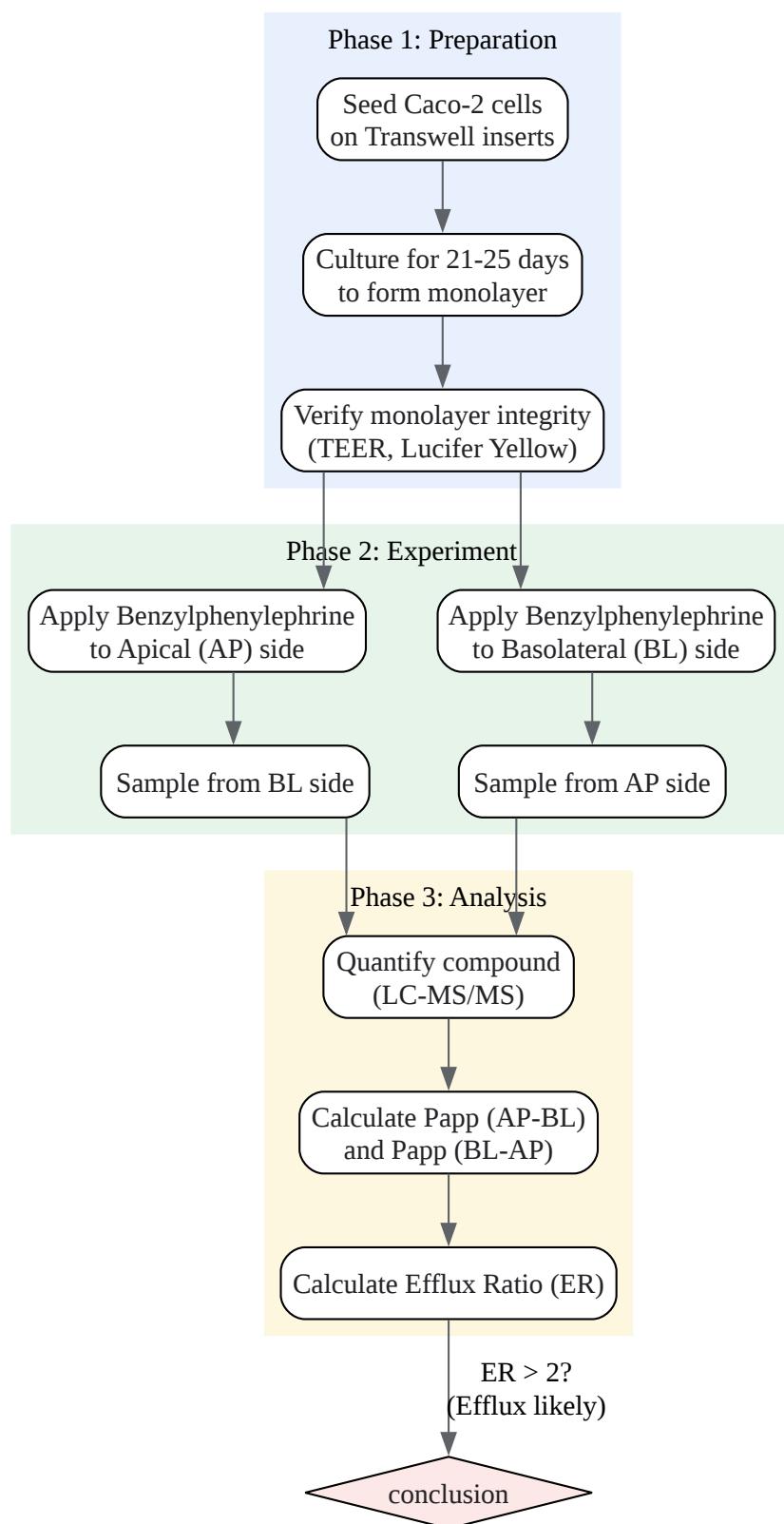
Experimental Protocol: Caco-2 Permeability Assay

To experimentally validate the in silico permeability prediction, the Caco-2 permeability assay is the industry standard.[11][12][13][14] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12]

Step-by-Step Caco-2 Assay Protocol:

- Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer Yellow.
- Compound Application: The test compound (**Benzylphenylephrine**) is added to the apical (AP) side of the monolayer to assess absorption (AP to Basolateral - BL) or to the basolateral (BL) side to assess efflux (BL to AP).
- Sampling: Samples are collected from the receiver compartment at predetermined time points.
- Quantification: The concentration of the compound in the samples is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
- Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: $Papp = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
- Efflux Ratio (ER): The ER is calculated as $Papp (BL-AP) / Papp (AP-BL)$. An $ER > 2$ suggests the involvement of active efflux.

Visualization: Caco-2 Permeability Workflow

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Caption: Workflow of a bidirectional Caco-2 permeability assay.

Distribution: Where Does the Compound Go?

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target sites. Key parameters influencing distribution are plasma protein binding (PPB) and the ability to cross physiological barriers like the blood-brain barrier (BBB).

In Silico Predictions for Distribution

Predicted Distribution Properties of **Benzylphenylephrine**:

Parameter	Predicted Value/Classification	Rationale & Implication
Plasma Protein Binding (PPB)	High (>90%)	The presence of aromatic rings and a lipophilic benzyl group suggests strong binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available for pharmacological activity and clearance. Phenylephrine has a PPB of 95%. [8]
Blood-Brain Barrier (BBB) Permeability	Low to Moderate	While lipophilicity aids passive diffusion, the molecule's polar surface area and potential for ionization may limit its ability to cross the tightly regulated BBB. [10]
Volume of Distribution (Vd)	Moderate to High	A high degree of tissue binding is anticipated due to lipophilicity, suggesting the drug will distribute extensively outside the plasma.

Metabolism: Biotransformation Pathways

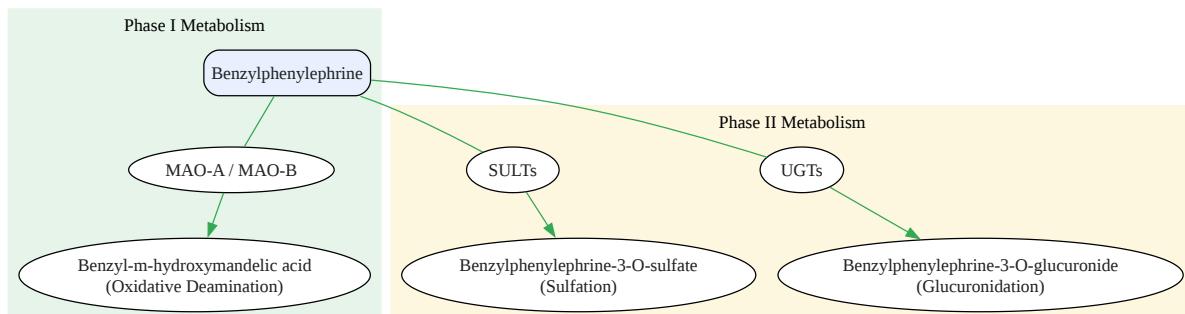
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For many compounds, this is the primary determinant of their duration of action and potential for drug-drug interactions.^[15] As **Benzylphenylephrine** is a direct analogue of phenylephrine, its metabolic fate is predicted to follow similar pathways. Phenylephrine is extensively metabolized by monoamine oxidases (MAO-A and MAO-B) and through conjugation reactions (sulfation and glucuronidation).^{[8][9]}

In Silico Predictions for Metabolism

Predicted Metabolic Profile of **Benzylphenylephrine**:

Parameter	Prediction	Rationale & Implication
Primary Metabolic Enzymes	Monoamine Oxidase (MAO), Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs)	The core phenylethanolamine structure is a known substrate for MAO. The phenolic hydroxyl group is a prime site for sulfation and glucuronidation, which are major metabolic routes for phenylephrine.[8][9][16]
CYP450 Involvement	Minor Substrate/Inhibitor	While some CYP involvement cannot be ruled out, it is not expected to be the primary metabolic route, similar to phenylephrine which is not a catecholamine and thus not metabolized by COMT.[8] It is crucial to test for inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) to assess drug-drug interaction potential.[17][18][19][20]
Predicted Major Metabolites	1. Benzyl-m-hydroxymandelic acid (from MAO action). 2. Benzylphenylephrine-3-O-sulfate. 3. Benzylphenylephrine-3-O-glucuronide.	These are analogous to the primary metabolites of phenylephrine (m-hydroxymandelic acid, sulfate, and glucuronide conjugates). [8]

Visualization: Predicted Metabolic Pathway



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Caption: Predicted primary metabolic pathways for **Benzylphenylephrine**.

Excretion: Clearing the Compound from the Body

Excretion is the final removal of the drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces).[21][22][23] The physicochemical properties of the metabolites (increased polarity and water solubility) largely dictate the excretion pathway.

In Silico Predictions for Excretion

Predicted Excretion Profile of **Benzylphenylephrine**:

Parameter	Prediction	Rationale & Implication
Primary Route of Excretion	Renal	The predicted metabolites (sulfate and glucuronide conjugates, and the mandelic acid derivative) are polar and water-soluble, making them ideal candidates for renal clearance via glomerular filtration and active tubular secretion. [23] Phenylephrine and its metabolites are primarily excreted in the urine. [8] [24]
Total Clearance	High	Extensive metabolism is expected to lead to rapid clearance from the systemic circulation.
Elimination Half-life (t ^{1/2})	Short	Analogous to phenylephrine's short half-life of 2-3 hours, Benzylphenylephrine is predicted to be eliminated relatively quickly. [8]

Toxicity: Assessing the Safety Profile

Toxicity assessment is arguably the most critical aspect of drug development, as safety is paramount.[\[25\]](#)[\[26\]](#) In silico models can flag potential liabilities early, guiding subsequent experimental testing.[\[2\]](#) Key areas of concern include cardiotoxicity (hERG inhibition), mutagenicity, and organ-specific toxicity.

In Silico Predictions for Toxicity

Predicted Toxicity Profile of **Benzylphenylephrine**:

Parameter	Predicted Risk	Rationale & Implication
hERG Inhibition	Low to Moderate Risk	<p>Many drugs have been withdrawn due to hERG potassium channel blockage, which can lead to fatal arrhythmias.[27][28][29][30]</p> <p>While the core structure is not a classic hERG binder, the lipophilic benzyl group increases the risk.</p> <p>Experimental validation is mandatory.</p>
Mutagenicity (Ames Test)	Negative	<p>The structure lacks common structural alerts for mutagenicity. Phenylephrine was not mutagenic in <i>Salmonella typhimurium</i> assays.[31]</p>
Carcinogenicity	No Evidence	<p>Long-term studies on phenylephrine showed no evidence of carcinogenicity. [31] A similar profile is expected for Benzylphenylephrine, though this requires long-term <i>in vivo</i> studies for confirmation.</p>
Hepatotoxicity	Low Risk	<p>The molecule is not predicted to form reactive metabolites that typically lead to liver injury.</p>
Acute Toxicity	Moderate	<p>As an analogue of a vasoactive amine, high doses may cause cardiovascular effects like hypertension and tachycardia, similar to phenylephrine.[32][33] The</p>

PubChem entry indicates
warnings for skin/eye irritation
and respiratory irritation.[\[1\]](#)

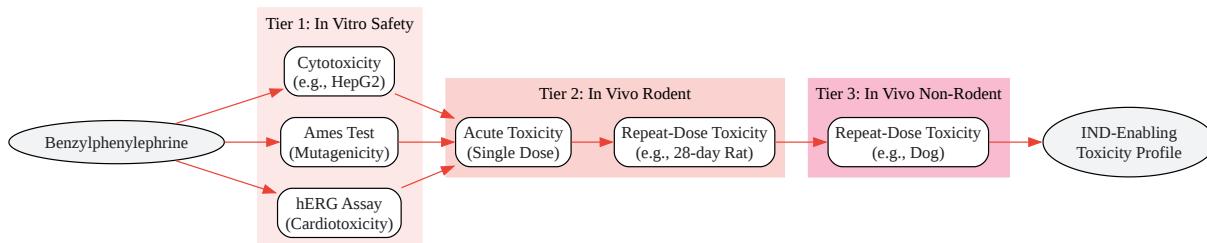
Experimental Protocol: Tiered Toxicity Testing

Regulatory agencies like the FDA mandate a structured approach to toxicity evaluation, starting with in vitro assays and progressing to in vivo studies as confidence in the compound's safety grows.[\[25\]](#)[\[26\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

A typical tiered workflow includes:

- In Vitro Assays:
 - hERG Assay: Patch-clamp electrophysiology on cells expressing the hERG channel to determine IC50.[\[29\]](#)
 - Ames Test: Bacterial reverse mutation assay to assess mutagenic potential.
 - Cytotoxicity Assays: Using cell lines (e.g., HepG2 for hepatotoxicity) to determine cell viability after compound exposure.
- In Vivo Studies (Rodent):
 - Acute Toxicity: Single high-dose study to determine LD50 and identify signs of immediate toxicity.[\[34\]](#)
 - Repeat-Dose Toxicity: Typically 14- or 28-day studies to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[\[26\]](#)
- In Vivo Studies (Non-Rodent):
 - Repeat-dose toxicity studies in a second species (e.g., beagle dog) are required before human clinical trials.[\[35\]](#)

Visualization: Tiered Toxicity Testing Workflow

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Caption: A standard tiered workflow for preclinical toxicity assessment.

Conclusion

This in-depth guide provides a predictive overview of the ADMET properties of **Benzylphenylephrine**, constructed from computational models and knowledge of its structural analogue, phenylephrine. The in silico analysis suggests that **Benzylphenylephrine** is likely to exhibit good intestinal permeability but suffer from low oral bioavailability due to extensive first-pass metabolism, primarily via MAO, sulfation, and glucuronidation. It is predicted to be highly protein-bound and cleared rapidly via the kidneys. The primary toxicity concern revolves around potential cardiovascular effects, including hERG inhibition, which necessitates rigorous experimental evaluation. While the compound does not raise significant alerts for mutagenicity or carcinogenicity based on analogue data, a full suite of preclinical toxicity studies is essential. This predictive ADMET profile serves as a foundational roadmap for researchers, guiding critical decisions and outlining the necessary experimental validations required to advance **Benzylphenylephrine** in the drug development pipeline.

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